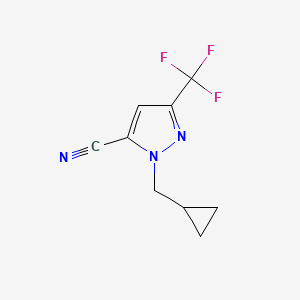

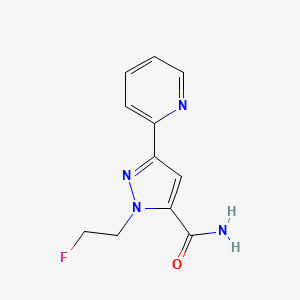

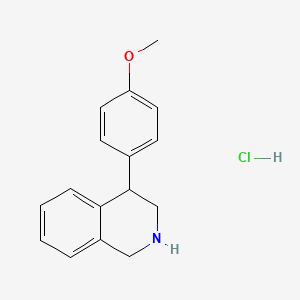

![molecular formula C11H14N4O B1481582 1-(环丁基甲基)-1H-咪唑并[1,2-b]吡唑-6-甲酰胺 CAS No. 2097969-63-4](/img/structure/B1481582.png)

1-(环丁基甲基)-1H-咪唑并[1,2-b]吡唑-6-甲酰胺

描述

The compound “1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide” is a type of N-heterocyclic compound. It is related to a class of compounds known as succinate dehydrogenase inhibitors (SDHIs), which are often used as fungicides . SDHIs can interfere with the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen .

Synthesis Analysis

The synthesis of pyrazole-4-carboxamides, which are structurally similar to the compound , has been described in the literature . These compounds were rationally designed and synthesized, and their structures were characterized by 1H NMR, 13C NMR, and HRMS .

Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as X-ray diffraction . The structure of a similar compound, “N-(Cyclobutylmethyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide”, has been studied using this method .

Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives have been extensively studied. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be analyzed using various techniques. For instance, 1H NMR, 13C NMR, and HRMS can be used to characterize their structures .

科学研究应用

Antifungal Applications

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide: derivatives have shown promising results in antifungal activities. These compounds have been effective against plant pathogenic fungi such as Gibberella zeae , Fusarium oxysporum , and Cytospora mandshurica , which are responsible for significant agricultural losses worldwide . The synthesis of these derivatives involves the condensation of intermediates with aldehydes or ketones, resulting in compounds that can inhibit the growth of these fungi to a certain extent.

Antiproliferative Activities

The pyrazolecarboxamide derivatives have also been studied for their antiproliferative activities, particularly against cancer cell lines such as HeLa and C6 . Some derivatives have shown cell-selective effects, especially against rat brain tumor cells (C6), and have demonstrated broad-spectrum antitumor activity comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin . This highlights the potential of these compounds in developing new anticancer therapies.

Synthesis Strategies

The pyrazole nucleus, a core component of these compounds, can be synthesized using various strategies, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems . These methods allow for the creation of a diverse range of derivatives, each with potential unique applications in scientific research.

Chemotherapeutic Potential

Compounds containing the pyrazole scaffold have received considerable attention due to their diverse chemotherapeutic potentials. They have been involved in the development of new drugs with reduced side effects and improved efficacy in cancer treatment. The pyrazolecarboxamide derivatives are part of this ongoing research to find safer and more cost-effective anticancer agents .

Agricultural Disease Control

The antifungal properties of these derivatives make them suitable candidates for controlling diseases in crops caused by pathogenic fungi. Their application could lead to the development of new fungicides that help prevent crop losses and improve food security .

Drug Design and Development

The structural versatility of pyrazolecarboxamide derivatives allows for their use in drug design and development. By modifying the chemical structure, researchers can enhance the biological activity and specificity of these compounds, leading to the creation of new drugs with targeted actions .

Biological Activity Studies

The biological activities of these derivatives, such as antibacterial, hypoglycemic, diuretic, and antiglaucoma effects, are being explored. This broad range of activities provides a rich field for scientific research, where each derivative can be studied for its specific action and potential therapeutic use .

Molecular Interaction Studies

Understanding the interactions of these compounds at the molecular level is crucial for their application in medicinal chemistry. Studies focus on how these derivatives interact with biological targets, which is essential for the rational design of drugs with desired properties .

作用机制

Target of Action

Similar compounds such as pyrazole carboxamides have been reported to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .

Mode of Action

It’s worth noting that related compounds, such as pyrazole carboxamides, have been found to interfere with the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen .

Biochemical Pathways

Related compounds have been found to affect a series of physiological and biochemical pathways in the mitochondria, endoplasmic reticulum, ribosome, and other related go and kegg pathways .

Result of Action

Related compounds have been found to exhibit potent anti-inflammatory effects .

未来方向

The future directions for research on “1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide” and related compounds could involve further exploration of their potential uses as fungicides . Additionally, more studies could be conducted to better understand their mechanisms of action and to optimize their synthesis .

属性

IUPAC Name |

1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c12-11(16)9-6-10-14(4-5-15(10)13-9)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIZBTZIGUVOQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=CN3C2=CC(=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

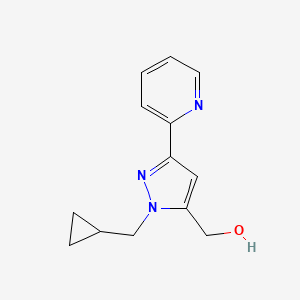

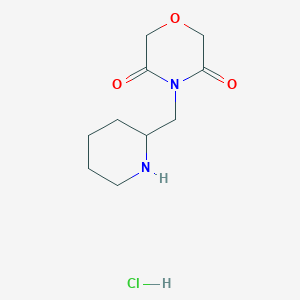

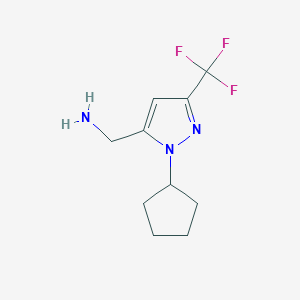

![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1481508.png)

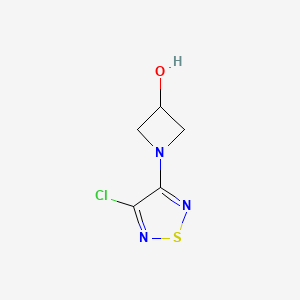

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1481515.png)